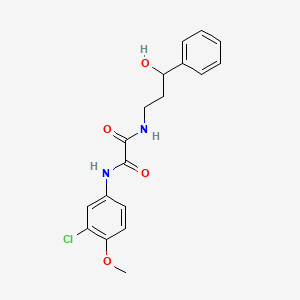
N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.
Introduction of the Thiophene Group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the isoxazole core.
Attachment of the Difluorobenzyl Group: This can be done through a nucleophilic substitution reaction, where the difluorobenzyl halide reacts with the isoxazole derivative.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can produce isoxazolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target molecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide: can be compared with other isoxazole derivatives, thiophene-containing compounds, and acetamide derivatives.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole or 4-isoxazolecarboxylic acid.
Thiophene-Containing Compounds: Compounds like thiophene-2-carboxylic acid or 2,5-dimethylthiophene.
Acetamide Derivatives: Compounds like N-phenylacetamide or N-(2-chlorobenzyl)acetamide.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-12-3-1-4-13(18)11(12)9-19-16(21)8-10-7-14(22-20-10)15-5-2-6-23-15/h1-7H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMMRGFWRXPLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2681973.png)
![5-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)
![2-(benzylsulfanyl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2681978.png)
![N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2681979.png)
![Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2681981.png)
![2-(3-methoxyphenoxy)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2681983.png)
![2-[8-[(2,6-Dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/structure/B2681985.png)
![1-(2-chlorophenyl)-6-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]pyridazin-4-one](/img/structure/B2681986.png)
![8-(2-(diethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681988.png)
![Methyl 5-[(3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2681989.png)


![6-[4-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2681994.png)
![N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2681996.png)
